molecular formula C16H34O B12297716 N-Hexadecyl-1,1,2,2-D4 alcohol

N-Hexadecyl-1,1,2,2-D4 alcohol

Cat. No.: B12297716
M. Wt: 246.46 g/mol
InChI Key: BXWNKGSJHAJOGX-ONNKGWAKSA-N
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Description

It is a long-chain fatty alcohol with the molecular formula C16H30D4O and a molecular weight of 246.47 g/mol. This compound is often used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hexadecyl-1,1,2,2-D4 alcohol can be synthesized through the reduction of deuterated palmitic acid. The process involves the use of deuterium gas and a suitable catalyst to replace the hydrogen atoms with deuterium atoms. The reaction conditions typically include a controlled temperature and pressure environment to ensure the complete incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reduction processes. The deuterated palmitic acid is subjected to hydrogenation in the presence of a deuterium source and a catalyst. The reaction is carried out in reactors designed to handle high pressures and temperatures, ensuring efficient production of the deuterated alcohol.

Chemical Reactions Analysis

Types of Reactions

N-Hexadecyl-1,1,2,2-D4 alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Hexadecanal or hexadecanoic acid.

    Reduction: Hexadecane.

    Substitution: Various alkyl halides or other substituted derivatives.

Scientific Research Applications

N-Hexadecyl-1,1,2,2-D4 alcohol is utilized in a wide range of scientific research applications:

    Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty alcohols in biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Used in the production of deuterated surfactants and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Hexadecyl-1,1,2,2-D4 alcohol involves its interaction with biological membranes and enzymes. The deuterium atoms in the compound can affect the rate of metabolic reactions, providing insights into the metabolic pathways and enzyme kinetics. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, influencing membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Hexadecanol: The non-deuterated form of N-Hexadecyl-1,1,2,2-D4 alcohol.

    Cetyl alcohol: Another name for hexadecanol, commonly used in cosmetics and personal care products.

    Palmityl alcohol: Another synonym for hexadecanol.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling studies. The deuterium atoms provide a distinct NMR signal, allowing researchers to track the compound’s behavior in complex biological and chemical systems.

Properties

Molecular Formula

C16H34O

Molecular Weight

246.46 g/mol

IUPAC Name

1,1,2,2-tetradeuteriohexadecan-1-ol

InChI

InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i15D2,16D2

InChI Key

BXWNKGSJHAJOGX-ONNKGWAKSA-N

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCCCCCC)C([2H])([2H])O

Canonical SMILES

CCCCCCCCCCCCCCCCO

Origin of Product

United States

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